3-(1H-1,2,4-Triazol-1-yl)benzaldehyde CAS number
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde CAS number
An In-depth Technical Guide to 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS No: 868755-54-8), a heterocyclic aromatic aldehyde of significant interest in contemporary drug discovery and materials science. The molecule's unique architecture, which combines a reactive aldehyde functional group with the metabolically stable and pharmacologically active 1,2,4-triazole ring, positions it as a critical starting material and versatile scaffold. This document, intended for researchers, medicinal chemists, and process development scientists, offers an in-depth exploration of the compound's physicochemical properties, a detailed protocol for its synthesis with mechanistic rationale, robust analytical methodologies for its characterization, and a discussion of its applications as a pivotal intermediate in the development of novel therapeutic agents.
Core Physicochemical & Structural Data
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a solid, typically appearing as a powder. Its structure is characterized by a benzaldehyde ring substituted at the meta-position with a 1,2,4-triazole ring linked via a nitrogen atom. This arrangement provides a valuable combination of a versatile chemical handle (the aldehyde) and a key pharmacophore (the triazole).
| Property | Value | Source(s) |
| CAS Number | 868755-54-8 | |
| Molecular Formula | C₉H₇N₃O | |
| Molecular Weight | 173.17 g/mol | |
| Physical Form | Solid | |
| InChI Key | YGKBHMJLDGOYPI-UHFFFAOYSA-N | |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen) |
Synthesis and Mechanistic Considerations
The synthesis of N-aryl azoles like 3-(1H-1,2,4-triazol-1-yl)benzaldehyde is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is favored due to the commercial availability of starting materials and the robust nature of the reaction.
Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution
The chosen protocol involves the reaction of 3-fluorobenzaldehyde with 1H-1,2,4-triazole.
Reaction Scheme: 3-Fluorobenzaldehyde + 1H-1,2,4-Triazole → 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Causality and Experimental Rationale:
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Choice of Halogen: A fluoro-substituent is an excellent leaving group for SNAᵣ reactions on an activated aromatic ring.
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Solvent System: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice. Its high boiling point allows for elevated reaction temperatures, which are necessary to overcome the activation energy of the reaction. Furthermore, as a polar aprotic solvent, it effectively solvates the potassium carbonate and the triazole anion intermediate without interfering with the nucleophilic attack.
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Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the 1H-1,2,4-triazole (pKa ≈ 10), generating the triazolide anion. This anion is a potent nucleophile required for the substitution reaction.
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Temperature: The reaction is conducted at an elevated temperature (e.g., 110°C) to ensure a reasonable reaction rate.[1]
Detailed Experimental Protocol
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Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorobenzaldehyde (1.0 eq), 1H-1,2,4-triazole (1.0 eq), and potassium carbonate (1.2 eq).
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Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
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Reaction Execution: Heat the reaction mixture to 110°C and stir for 10-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
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Work-up: After completion, cool the mixture to room temperature. Remove the inorganic solids (potassium carbonate) by filtration.
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Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.[1]
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Washing: Wash the combined organic layers with water (3 x 20 mL) to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
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Purification: Purify the resulting crude product by column chromatography on silica gel (60-120 mesh) using a gradient elution of methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing to 2% methanol) to yield the pure product.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde.
Analytical Characterization: A Self-Validating System
Structural confirmation and purity assessment are critical. A combination of spectroscopic methods and chromatography provides a robust, self-validating system to ensure the identity and quality of the synthesized compound.
Spectroscopic Signatures
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¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons on the benzaldehyde ring, a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and two distinct singlets for the two protons on the triazole ring (often δ 8.0-9.5 ppm).[2]
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¹³C NMR (Carbon NMR): Key signals would include the aldehyde carbonyl carbon (δ >180 ppm), carbons of the benzaldehyde ring, and the two distinct carbons of the triazole ring.
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FT-IR (Infrared Spectroscopy): Expect a strong C=O stretching band for the aldehyde at ~1700 cm⁻¹ and characteristic C=N and C-N stretching frequencies for the triazole ring.
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Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 174.1.
Purity Assessment by HPLC
Methodology Rationale: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small organic molecules like this. It separates compounds based on their hydrophobicity.
Protocol:
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Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL.
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Instrumentation: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution is recommended for optimal separation.
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Solvent A: Water with 0.1% Formic Acid
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Solvent B: Acetonitrile with 0.1% Formic Acid
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-
Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
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Detection: Use a UV detector set to 254 nm.
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Analysis: The purity is calculated based on the area percentage of the main product peak.
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for compound validation.
Applications in Drug Discovery
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry. It is a bioisostere for esters and amides, is resistant to metabolic degradation, and can participate in hydrogen bonding, enhancing drug-target interactions.[3]
Role as a Key Intermediate
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is not typically a final drug product but rather a crucial intermediate.
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The Aldehyde Handle: The aldehyde group is highly versatile for further chemical transformations, including:
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Reductive Amination: To form substituted amines.
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Wittig Reaction: To form alkenes.
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Condensation Reactions: To form Schiff bases, hydrazones, and other heterocyclic systems.[4]
-
-
Therapeutic Targets: Derivatives of triazole-containing compounds have shown a wide range of biological activities, including:
-
Anticancer Agents: Triazole hybrids have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]
-
Anticonvulsants: N-phenyl-substituted amides derived from a similar 4-(1H-1,2,4-triazol-1-yl)aniline core have demonstrated potent anticonvulsant activity, potentially by modulating GABA receptors.[2]
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Neuroprotective Agents: Triazole derivatives have been investigated for their potential in treating neurodegenerative diseases.[6][7]
-
Logical Pathway in Drug Development
Caption: Role of the title compound in a drug discovery cascade.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.
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GHS Pictogram: GHS07 (Exclamation Mark)
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is a high-value chemical intermediate with significant potential for researchers in drug development and materials science. Its straightforward synthesis, combined with the versatile reactivity of the aldehyde group and the proven pharmacological importance of the triazole core, makes it an essential building block for creating novel molecules with diverse biological activities. The robust analytical methods described herein provide a clear pathway for ensuring the quality and identity of this compound, facilitating its effective use in advanced scientific research.
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